(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including a chlorophenyl group, a benzothiazole moiety, a furan ring, and a pyrrolidine-2,3-dione core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can be achieved through a multi-step synthetic route. One possible method involves the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the formation of the benzothiazole ring by reacting 4,6-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions.
Synthesis of the Pyrrolidine-2,3-dione Core: The pyrrolidine-2,3-dione core can be synthesized by the condensation of an appropriate α,β-unsaturated carbonyl compound with an amine, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylboronic acid and a suitable halide.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of a suitable precursor, such as a 2,3-dihydroxycarbonyl compound, under acidic or basic conditions.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The furan ring can participate in cyclization reactions to form fused ring systems under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Cyclization Conditions: Acidic or basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Cyclization: Formation of fused ring systems
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity allows for the synthesis of a wide range of products with various applications.
Mechanism of Action
The mechanism of action of (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the chlorophenyl group, benzothiazole moiety, furan ring, and pyrrolidine-2,3-dione core in a single molecule provides a unique platform for exploring diverse chemical reactivity and biological activity. This compound’s distinct structure sets it apart from other similar compounds and offers opportunities for novel applications in various fields.
Properties
Molecular Formula |
C25H19ClN2O4S |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19ClN2O4S/c1-12-9-13(2)20-18(10-12)33-25(27-20)28-21(15-5-4-6-16(26)11-15)19(23(30)24(28)31)22(29)17-8-7-14(3)32-17/h4-11,21,30H,1-3H3 |
InChI Key |
RPKRCYUCPWVDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)C4=NC5=C(C=C(C=C5S4)C)C)O |
Origin of Product |
United States |
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